Technical Guide: 3,6-Dichloro-2-nitroaniline (CAS 15944-74-8)
Technical Guide: 3,6-Dichloro-2-nitroaniline (CAS 15944-74-8)
This guide details the technical specifications, synthesis, and reactivity of 3,6-Dichloro-2-nitroaniline (CAS 15944-74-8). It is designed for researchers requiring high-purity intermediates for heterocyclic synthesis and agrochemical development.[1]
[1][2]
Executive Summary
3,6-Dichloro-2-nitroaniline (also known as 2,5-dichloro-6-nitroaniline) is a highly functionalized aromatic intermediate characterized by an intramolecular hydrogen bond between the amine and the ortho-nitro group.[1] This structural feature imparts unique solubility and reactivity profiles compared to its para-nitro isomers.[1] It serves as a critical scaffold for the synthesis of 1,2,3,4-tetrachlorobenzenes via Sandmeyer reactions and benzimidazoles via reduction-cyclization, making it valuable in the development of crop protection agents and specialty dyes.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 15944-74-8 |
| IUPAC Name | 3,6-Dichloro-2-nitroaniline (or 2,5-Dichloro-6-nitrobenzenamine) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 (Estimated; weakly basic due to o-NO₂ and o-Cl electron withdrawal) |
| Structural Feature | Strong intramolecular N-H...O hydrogen bonding (prevents intermolecular aggregation, lowering MP relative to p-isomers) |
Synthesis & Manufacturing Protocols
The synthesis of 3,6-dichloro-2-nitroaniline is non-trivial due to the directing effects of the chlorine substituents.[1] The most authoritative route involves the ammonolysis of activated nitrobenzenes or the controlled nitration of 2,5-dichloroaniline .[1]
Method A: Nucleophilic Aromatic Substitution (Ammonolysis)
This method is preferred for high specificity, avoiding the isomeric mixtures common in direct nitration.
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Precursor: 3,6-Dichloro-1,2-dinitrobenzene (or 1,4-dichloro-2,3-dinitrobenzene).
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Reagent: Alcoholic Ammonia (NH₃/EtOH).[1]
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Mechanism: SₙAr displacement of the nitro group at position 1 (activated by the ortho-nitro group at position 2).[1]
Protocol:
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Dissolution: Dissolve 10 mmol of 3,6-dichloro-1,2-dinitrobenzene in 50 mL of absolute ethanol.
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Ammonolysis: Introduce anhydrous ammonia gas or add concentrated aqueous ammonia (28%) while heating the solution to reflux (70-80°C).[1]
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Monitoring: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2). The product is less polar than the dinitro precursor.[1]
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Isolation: Cool the mixture to 0°C. The product, 3,6-dichloro-2-nitroaniline, precipitates as yellow needles.[1]
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Purification: Recrystallize from ethanol/water to remove ammonium nitrite byproducts.
Method B: Direct Nitration of 2,5-Dichloroaniline (Requires Fractionation)
Direct nitration yields a mixture of the para-nitro (major) and ortho-nitro (minor) isomers.[1]
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Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Acetic Anhydride (optional protection).
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Challenge: The amino group directs ortho/para. Position 4 (para) is sterically accessible, yielding 2,5-dichloro-4-nitroaniline as the major product.[1] Position 6 (ortho) yields the target 3,6-dichloro-2-nitroaniline.[1]
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Separation: The ortho-isomer (Target) has a lower melting point and higher solubility in non-polar solvents (due to internal H-bonding) compared to the para-isomer, allowing separation by column chromatography or fractional crystallization.[1]
Figure 1: Synthesis of 3,6-Dichloro-2-nitroaniline via Nucleophilic Aromatic Substitution (Ammonolysis).
Reactivity & Functionalization
The compound possesses three distinct reactive sites: the amine (nucleophile), the nitro group (electrophile precursor), and the chlorinated ring (electrophile for further coupling).
Sandmeyer Reaction (Diazotization)
The amino group can be converted into a diazonium salt and subsequently displaced by a halide.[1] This is the standard route to 1,2,3,4-tetrachlorobenzene .
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Conditions: NaNO₂ / conc. HCl at 0-5°C, followed by CuCl/HCl.[1]
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Significance: Confirms the 1,2,3,6-substitution pattern.
Reduction to Diamines
Reduction of the nitro group yields 3,6-dichloro-1,2-phenylenediamine .[1] This is a critical precursor for synthesizing chlorinated benzimidazoles, which are potent motifs in antifungal and anthelmintic drugs.
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Reagents: SnCl₂ / HCl or H₂ / Raney Nickel.
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Self-Validating Step: The disappearance of the yellow color and the appearance of a fluorescent blue spot on TLC (under UV) indicates the formation of the diamine.[1]
Figure 2: Primary reactivity pathways: Reduction to diamines and Sandmeyer halogenation.[1]
Analytical Characterization
To validate the identity of CAS 15944-74-8, researchers should look for specific spectral signatures that differentiate it from the 2,3-dichloro-6-nitro isomer.[1]
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¹H NMR (DMSO-d₆):
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IR Spectroscopy:
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3400, 3300 cm⁻¹: Primary amine N-H stretches.
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1530, 1350 cm⁻¹: Nitro group N-O asymmetric and symmetric stretches.
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800-600 cm⁻¹: C-Cl stretches.
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Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]
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STOT-RE: Category 2 (May cause damage to organs through prolonged exposure).[1]
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Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life).[1]
Handling Protocols:
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Engineering Controls: Handle exclusively in a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
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Waste Disposal: Segregate as halogenated organic waste. Do not release into drains; nitroanilines are persistent environmental pollutants.[1]
References
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Holleman, A. F. (1920).[2] The Three Tetrachlorobenzenes, Pentachlorobenzene, and Hexachlorobenzene; their Reaction with Sodium Methoxide. Recueil des Travaux Chimiques des Pays-Bas. Link
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 15944-74-8. PubChem.[1] Link
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ChemicalBook. (2025).[1] 2,5-Dichloroaniline Properties and Synthesis. ChemicalBook. Link
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Fisher Scientific. (2025).[1] Safety Data Sheet: Dichloro-nitroaniline isomers. Fisher Scientific.[1] Link
